N-butyl-2-(piperazin-1-yl)acetamide dihydrochloride
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Overview
Description
N-butyl-2-(piperazin-1-yl)acetamide dihydrochloride: is a chemical compound with the molecular formula C10H22ClN3O and a molecular weight of 235.76 g/mol . This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many bioactive molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ring opening of aziridines under the action of N-nucleophiles: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods: The industrial production of N-butyl-2-(piperazin-1-yl)acetamide dihydrochloride typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Substituted piperazine derivatives with different functional groups.
Scientific Research Applications
Chemistry: N-butyl-2-(piperazin-1-yl)acetamide dihydrochloride is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules .
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry: this compound is used in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of N-butyl-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The piperazine ring is known to interact with various biological targets, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
N-tert-butyl-2-(piperazin-1-yl)acetamide dihydrochloride: Similar in structure but with a tert-butyl group instead of a butyl group.
N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetamide dihydrochloride: Contains an additional methylamino group.
Uniqueness: N-butyl-2-(piperazin-1-yl)acetamide dihydrochloride is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity compared to other piperazine derivatives .
Properties
IUPAC Name |
N-butyl-2-piperazin-1-ylacetamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-2-3-4-12-10(14)9-13-7-5-11-6-8-13;;/h11H,2-9H2,1H3,(H,12,14);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSYDSRCSMRYPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CCNCC1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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